molecular formula C8H12O3 B1449308 Ethyl 2-(oxetan-3-ylidene)propanoate CAS No. 1467674-33-4

Ethyl 2-(oxetan-3-ylidene)propanoate

Cat. No. B1449308
CAS RN: 1467674-33-4
M. Wt: 156.18 g/mol
InChI Key: VSHJKTMCWDSHFH-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-ylidene)propanoate is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol .


Synthesis Analysis

The synthesis of oxetane derivatives like Ethyl 2-(oxetan-3-ylidene)propanoate has been a subject of study in recent years . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(oxetan-3-ylidene)propanoate consists of an oxetane ring attached to a propanoate group . The oxetane ring is a four-membered cyclic ether that contains three carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Oxetane derivatives are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

In medicinal chemistry, Ethyl 2-(oxetan-3-ylidene)propanoate serves as a precursor for synthesizing new heterocyclic amino acid derivatives . These compounds, containing azetidine and oxetane rings, are synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Such derivatives are valuable for their biological activities and potential pharmaceutical applications.

Materials Science: Advanced Polymer Synthesis

The oxetane ring, a feature of Ethyl 2-(oxetan-3-ylidene)propanoate, is integral in the development of advanced polymers . These polymers have applications in creating materials with unique properties such as high resilience and thermal stability, which are essential in aerospace, automotive, and electronics industries.

Environmental Science: Green Chemistry

In environmental science, Ethyl 2-(oxetan-3-ylidene)propanoate can be utilized in green chemistry applications . Its incorporation into synthetic pathways helps in developing environmentally benign processes, which is crucial for sustainable chemistry practices.

Energy Storage: Electrolyte Synthesis

The compound’s structural features make it suitable for synthesizing electrolytes in energy storage systems . These electrolytes can be used in batteries and supercapacitors, which are critical for the advancement of energy storage technologies.

Agriculture: Pesticide Development

Ethyl 2-(oxetan-3-ylidene)propanoate may be used in the synthesis of pesticides . The oxetane ring can be functionalized to create compounds that are effective against a variety of agricultural pests, contributing to increased crop protection and yield.

Chemical Synthesis: Ring-Opening Reactions

This compound is also significant in chemical synthesis, particularly in ring-opening reactions . It can be used to generate functionalized oxetane derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Nanotechnology: Nanomaterials Fabrication

In nanotechnology, Ethyl 2-(oxetan-3-ylidene)propanoate could be explored for the fabrication of nanomaterials . Its reactive oxetane ring can be a building block for creating nanostructures with potential applications in drug delivery, imaging, and sensors.

Analytical Chemistry: Chromatographic Analysis

Lastly, in analytical chemistry, derivatives of Ethyl 2-(oxetan-3-ylidene)propanoate can be used as standards or reagents in chromatographic analysis . They help in the identification and quantification of complex mixtures, which is essential for quality control in various industries.

properties

IUPAC Name

ethyl 2-(oxetan-3-ylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHJKTMCWDSHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1COC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of triethyl 2-phosphonopropionate (800 mg, 3.4 mmol) in anhydrous THF (3 mL) was added potassium tert-butoxide (340 mg, 3.1 mmol). The reaction was stirred for 1 h at RT then oxetan-3-one (CAS-RN 6704-31-0, available from commercial suppliers, 220 mg, 3.1 mmol) was added in a single portion. The reaction was heated at reflux for 20 h then cooled to RT and adsorbed onto silica gel. Purification by automated column chromatography (Biotage SP4) on silica gel (12 g Grace cartridges) eluting with EtOAc: n-heptane (gradient elution, 0% (equil., 5 CV), 0% (5 CV) 0-100% (25CV), 100% (10 CV)) afforded (i) (151 mg, 31%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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